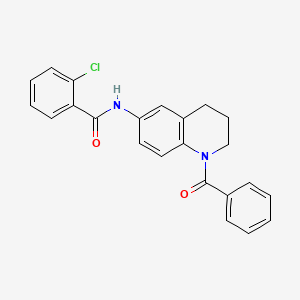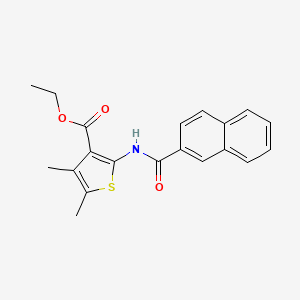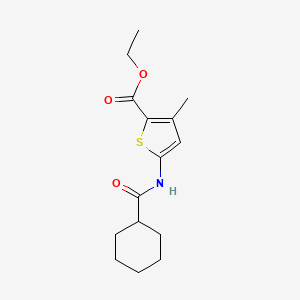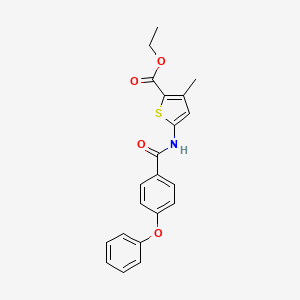![molecular formula C14H15BrN4O2S B6524094 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine CAS No. 1049493-43-7](/img/structure/B6524094.png)
2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine” is a novel compound that has been synthesized and studied for its potential applications . It is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves a multi-step protocol. The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of this compound is determined by various spectroscopic techniques including HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Mannich reaction . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, purity, and storage temperature .科学的研究の応用
2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine has been used in a variety of scientific research applications, including the synthesis of compounds, the study of enzyme mechanisms, and the characterization of proteins. It has been used as a reagent in the synthesis of compounds such as heterocyclic compounds, peptides, and carbohydrates. It has also been used in the study of enzyme mechanisms, as it is a potent inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been used to characterize proteins, as it has been found to interact with a number of proteins, including the cytochrome P450 enzyme family.
作用機序
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or irreversible binding . The exact mode of action would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Piperazine derivatives are known to modulate various biochemical pathways depending on their specific targets . For instance, they may affect neurotransmission, enzymatic reactions, or signal transduction pathways.
Pharmacokinetics
Piperazine derivatives are generally known for their ability to positively modulate the pharmacokinetic properties of a drug substance . The exact ADME properties would depend on the specific chemical structure of the compound.
Result of Action
Based on the known effects of piperazine derivatives, they can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of piperazine derivatives .
実験室実験の利点と制限
2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent and is easy to obtain. Additionally, it is a potent inhibitor of enzymes, which makes it useful for the study of enzyme mechanisms and the characterization of proteins. However, it has a number of limitations, including the fact that it is not very soluble in water and can be toxic in high concentrations.
将来の方向性
There are a number of potential future directions for the use of 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine. One potential direction is to use it as a drug delivery system, as it has been found to interact with proteins involved in the metabolism of drugs and other compounds. Additionally, it could be used to study the effects of serotonin on physiological processes, as it has been found to interact with the serotonin receptor. Finally, it could be used to develop new compounds with potential therapeutic applications, as it has been found to interact with a number of proteins.
合成法
2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as potassium carbonate. This method results in a yield of around 80%. Other methods include the reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as sodium hydroxide, or the reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as sodium bicarbonate.
特性
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-12-1-3-13(4-2-12)22(20,21)19-9-7-18(8-10-19)14-11-16-5-6-17-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCCJJWNCPPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)





![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)

![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)

![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)